"2-[(Cyclopropylcarbonyl)amino]benzoic acid" basic properties
"2-[(Cyclopropylcarbonyl)amino]benzoic acid" basic properties
An In-Depth Technical Guide to 2-[(Cyclopropylcarbonyl)amino]benzoic Acid: Synthesis, Properties, and Therapeutic Potential
Introduction: A Scaffold of Emerging Pharmaceutical Interest
2-[(Cyclopropylcarbonyl)amino]benzoic acid is a synthetic organic compound that merges two structurally significant motifs in medicinal chemistry: the anthranilic acid core and the cyclopropyl group. Anthranilic acid (2-aminobenzoic acid) and its N-acylated derivatives are recognized as "privileged structures" in drug discovery, forming the basis for a wide array of therapeutic agents with anti-inflammatory, analgesic, and antiviral properties.[1][2] The introduction of a cyclopropylcarbonyl group to the 2-amino position creates a molecule with unique conformational and metabolic characteristics.
The cyclopropyl ring is not merely a small cycloalkane; its strained three-membered ring imparts unique electronic properties and conformational rigidity. In drug design, the cyclopropyl fragment is frequently employed to enhance metabolic stability, improve potency, modulate pKa, and increase brain permeability.[3][4] This guide provides a comprehensive technical overview of 2-[(Cyclopropylcarbonyl)amino]benzoic acid, detailing its fundamental properties, a robust synthetic protocol, and its potential applications for researchers and drug development professionals.
Section 1: Chemical Identity and Physicochemical Properties
While 2-[(Cyclopropylcarbonyl)amino]benzoic acid is a readily synthesizable molecule, specific, experimentally determined data for this parent compound is sparse in publicly available literature. The data presented below are calculated or estimated based on its constituent parts—anthranilic acid and cyclopropanecarboxylic acid—and data from closely related analogs.
| Identifier / Property | Value | Source / Method |
| IUPAC Name | 2-(Cyclopropanecarboxamido)benzoic acid | IUPAC Nomenclature |
| Synonyms | N-Cyclopropanoylanthranilic acid | --- |
| CAS Number | 15159-40-7 | PubChem CID 273413 |
| Molecular Formula | C₁₁H₁₁NO₃ | --- |
| Molecular Weight | 205.21 g/mol | Calculated |
| Calculated XLogP3 | 1.8 | PubChem CID 273413 |
| Hydrogen Bond Donors | 2 | PubChem CID 273413 |
| Hydrogen Bond Acceptors | 3 | PubChem CID 273413 |
| Predicted pKa | ~3.5-4.0 (Carboxylic Acid) | Estimated based on anthranilic acid (pKa 4.78) and electron-withdrawing effect of the acyl group.[5] |
| Predicted Solubility | Low in water; Soluble in organic solvents like DMSO, DMF, Methanol. | Based on general properties of aromatic carboxylic acids. |
Section 2: Synthesis and Structural Characterization
The most direct and efficient synthesis of 2-[(Cyclopropylcarbonyl)amino]benzoic acid is the N-acylation of 2-aminobenzoic acid (anthranilic acid) with cyclopropanecarbonyl chloride. This is a standard nucleophilic acyl substitution reaction.
Logical Workflow for Synthesis and Purification
Caption: Synthesis and purification workflow diagram.
Detailed Experimental Protocol: Synthesis
Causality: This protocol utilizes a non-nucleophilic base, triethylamine, to neutralize the HCl byproduct generated during the acylation, driving the reaction to completion. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve the starting materials. The dropwise addition at 0°C helps to control the exothermic nature of the reaction.
Materials:
-
2-Aminobenzoic acid (anthranilic acid)
-
Cyclopropanecarbonyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-aminobenzoic acid (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.
-
Cooling: Cool the stirred solution to 0°C using an ice bath.
-
Addition of Acyl Chloride: Add cyclopropanecarbonyl chloride (1.05 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution over 20-30 minutes.[6]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (to remove excess triethylamine), water, and finally with brine.
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Structural Characterization (Predicted Spectra)
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals: a complex multiplet for the cyclopropyl protons (CH₂ and CH) between δ 0.8-1.8 ppm, aromatic protons between δ 7.0-8.5 ppm, a broad singlet for the amide N-H proton (often > δ 9.0 ppm), and a very broad singlet for the carboxylic acid O-H proton (often > δ 11.0 ppm). The spectrum of the parent 2-aminobenzoic acid serves as a reference for the aromatic region.[5]
-
¹³C NMR Spectroscopy: The carbon spectrum should reveal signals for the cyclopropyl carbons (typically < 20 ppm), multiple signals in the aromatic region (δ 115-140 ppm), a signal for the carboxylic acid carbonyl (δ ~170 ppm), and a signal for the amide carbonyl (δ ~168 ppm).
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Infrared (IR) Spectroscopy: Key absorption bands would confirm the functional groups. A very broad O-H stretch from the carboxylic acid is expected from ~2500-3300 cm⁻¹. The N-H stretch of the secondary amide should appear around 3300 cm⁻¹. Two strong carbonyl (C=O) stretches are anticipated: one for the carboxylic acid (~1700-1725 cm⁻¹) and one for the amide (Amide I band, ~1650-1680 cm⁻¹).[7]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ at m/z = 205, corresponding to the molecular weight of the compound.
Section 3: Potential Biological Activity and Applications
No specific biological activities have been documented for 2-[(cyclopropylcarbonyl)amino]benzoic acid itself. However, based on its structural components, its potential as a therapeutic agent or a building block for more complex drugs is significant.
Pharmacological Rationale
-
Anti-inflammatory and Analgesic Potential: N-acyl anthranilic acid derivatives are known to possess anti-inflammatory and analgesic properties.[2] This activity is often linked to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX).
-
Role of the Cyclopropyl Group: The cyclopropyl moiety can significantly enhance pharmacological properties. It often acts as a "metabolic shield," preventing enzymatic degradation at adjacent positions, thereby increasing the drug's half-life.[3] Its rigid structure can lock the molecule into a bioactive conformation, improving binding affinity to a target protein. This conformational constraint reduces the entropic penalty of binding.[4] Furthermore, its unique electronics can engage in favorable interactions within a protein's active site.[9][10]
Hypothetical Mechanism of Action: PAI-1 Inhibition
Applications in Drug Development
This molecule is an ideal candidate for inclusion in compound libraries for high-throughput screening. It serves as an excellent starting point for further chemical modification to optimize activity against a specific biological target. Key modification points include:
-
Aromatic Ring Substitution: Adding substituents to the benzoic acid ring can modulate electronic properties, solubility, and target interactions.
-
Amide Modification: The amide bond can be replaced with bioisosteres to alter stability and hydrogen bonding patterns.
-
Carboxylic Acid Esterification: Converting the carboxylic acid to an ester or amide can create prodrugs with improved permeability or targeted delivery.[11]
Section 4: Safety and Toxicology
No specific toxicology data is available for 2-[(cyclopropylcarbonyl)amino]benzoic acid. General precautions for handling aromatic carboxylic acids and amides should be followed. Based on safety data for related compounds like benzoic acid, potential hazards may include:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Recommendations:
-
Use in a well-ventilated area or chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust. Wash hands thoroughly after handling.
Conclusion and Future Directions
2-[(Cyclopropylcarbonyl)amino]benzoic acid represents a valuable, yet underexplored, chemical entity. It combines the pharmacologically validated anthranilic acid scaffold with the beneficial properties of a cyclopropyl group. While direct experimental data is limited, its synthesis is straightforward, and its potential as a modulator of biological targets, particularly in the areas of inflammation and thrombosis, is high.
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![Chemical reaction of 2-[(Cyclopropylcarbonyl)amino]benzoic acid with BSTFA to form its di-TMS derivative.](https://i.imgur.com/8f1z5kX.png)
